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Compound of Interest

Compound Name: Lotamilast

Cat. No.: B1680292

For Researchers, Scientists, and Drug Development Professionals

The class of phosphodiesterase 4 (PDE4) inhibitors has emerged as a significant therapeutic
option for inflammatory skin diseases such as atopic dermatitis and psoriasis. By modulating
the inflammatory cascade, these agents offer a non-steroidal treatment modality. This guide
provides a comparative overview of the efficacy of lotamilast (formerly RVT-501 or E6005), a
selective PDEA4 inhibitor, against other prominent PDE4 inhibitors: crisaborole, apremilast, and
roflumilast. The comparison is based on available preclinical and clinical trial data, with a focus
on guantitative efficacy measures and experimental methodologies.

Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase 4 is a key enzyme in the inflammatory process within keratinocytes and
immune cells. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second
messenger that plays a crucial role in regulating the inflammatory response. Inhibition of PDE4
leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A
(PKA), which subsequently phosphorylates and activates the cAMP Response Element-Binding
protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines,
such as Interleukin-10 (IL-10). Concurrently, elevated cAMP levels suppress the activity of the
pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-kB), leading to a reduction in
the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-q),
Interleukin-12 (IL-12), and Interleukin-23 (IL-23).[1]
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Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of lotamilast
and other PDE4 inhibitors in clinical trials for atopic dermatitis and psoriasis. It is important to
note that the data for lotamilast is from earlier phase trials and may not be directly comparable
to the Phase 3 data of the other inhibitors.

Table 1: In Vitro Potency of PDE4 Inhibitors
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Compound Target IC50 (nM)
Lotamilast (RVT-501/E6005) PDE4 2.8[2][3]
Roflumilast PDE4 ~0.8
Apremilast PDE4 ~74
Crisaborole PDE4 ~490

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy in Atopic Dermatitis

Drug . .

. . Primary Efficacy o
(Concentration Trial Phase ; Citation(s)
| Endpoint Outcome

-54.3% mean
) Change in change from
Lotamilast . .
2 targeted lesion baseline [4]
(0.2%) .
severity score (p=0.007 vs.
vehicle)
Numerical
_ _ improvement, not
Lotamilast Change in EASI o
2 statistically [5]
(0.2%) score

significant vs.

vehicle

Crisaborole (2%)

3 (AD-301 & AD-
302)

IGA score of 0 or
1 with >2-grade
improvement at
Day 29

32.8% vs 25.4%
(vehicle) in AD-
301; 31.4% vs
18.0% (vehicle)
in AD-302

Apremilast (40
mg BID)

Percent change
in EASI score at
Week 12

-31.6% vs
-11.0% (placebo)
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EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment.

Table 3: Clinical Efficacy in Psoriasis

. Primary Efficacy o
Drug Trial(s) : Citation(s)
Endpoint Outcome
33.1% vs 5.3%
(placebo) in
Apremilast (30 PASI-75 at Week  ESTEEM 1,
ESTEEM 1 &2 [7][8]
mg BID) 16 28.8% vs 5.8%
(placebo) in
ESTEEM 2
42.4% vs 6.1%
IGA success ) )
(vehicle) in
_ (IGA0/1 + 22-
Roflumilast DERMIS-1;
DERMIS-1 & 2 grade
(0.3% cream) ) 37.5% vs 6.9%
improvement) at ] ]
(vehicle) in
Week 8
DERMIS-2

PASI-75: 75% reduction in Psoriasis Area and Severity Index; IGA: Investigator's Global

Assessment.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data.

Below are summaries of the experimental protocols for the key trials cited.

Lotamilast (E6005) Phase 2 Trial (Atopic Dermatitis)

» Study Design: A randomized, investigator-blinded, vehicle-controlled, multiple ascending

dose study.

o Patient Population: 40 adult male patients with atopic dermatitis.

o Treatment Arms: Patients were randomly assigned to receive E6005 ointment (0.01%,
0.03%, 0.1%, or 0.2%) or a vehicle ointment.
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Treatment Regimen: Twice-daily application for 10 days.

Primary Efficacy Endpoint: Change from baseline in the targeted lesion severity score.[4]

Crisaborole Phase 3 Trials (AD-301 & AD-302) (Atopic
Dermatitis)

Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.
Patient Population: Patients aged 2 years and older with mild-to-moderate atopic dermatitis.

Treatment Arms: Patients were randomized (2:1) to receive crisaborole 2% ointment or
vehicle.

Treatment Regimen: Twice-daily application for 28 days.

Primary Efficacy Endpoint: Proportion of patients achieving an Investigator's Global
Assessment (IGA) score of O (clear) or 1 (almost clear) with at least a 2-grade improvement
from baseline at day 29.

Apremilast Phase 3 Trials (ESTEEM 1 & 2) (Psoriasis)

Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials.
Patient Population: Adult patients with moderate-to-severe plaque psoriasis.

Treatment Arms: Patients were randomized (2:1) to receive apremilast 30 mg twice daily or
placebo.

Treatment Regimen: Oral administration for 16 weeks (placebo-controlled phase).

Primary Efficacy Endpoint: Proportion of patients achieving a 75% reduction in the Psoriasis
Area and Severity Index (PASI-75) at week 16.[7][8]

Roflumilast Phase 3 Trials (DERMIS-1 & 2) (Psoriasis)

Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.

Patient Population: Patients aged 2 years and older with chronic plaque psoriasis.
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o Treatment Arms: Patients were randomized (2:1) to receive roflumilast 0.3% cream or
vehicle cream.

o Treatment Regimen: Once-daily application for 8 weeks.

o Primary Efficacy Endpoint: Proportion of patients achieving IGA success, defined as an IGA
score of O (clear) or 1 (almost clear) plus a =22-grade improvement from baseline at week 8.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Screening & Enrollment

Patient Screening

GnclusionlExclusion Criteria]

Informed Consent

Baseline Assessment (IGA, EASI/PASI)

Randomization & Treatment

Treatment Arm (Active Drug)

Treatment Period

Control Arm (Vehicle/Placebo)

Follow-up & Analysis

Follow-up Visits

[Efficacy Assessmentsj Safety Monitoring

Data Analysis

Click to download full resolution via product page

Typical Clinical Trial Workflow
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Conclusion

Lotamilast demonstrates promising in vitro potency as a selective PDE4 inhibitor. Early clinical
data in atopic dermatitis suggest a dose-dependent anti-inflammatory effect. However, a direct
comparison of its clinical efficacy with more established PDE4 inhibitors like crisaborole,
apremilast, and roflumilast is challenging due to the limited availability of late-stage clinical trial
data for lotamilast. The comprehensive Phase 3 trial results for crisaborole, apremilast, and
roflumilast have firmly established their efficacy and safety profiles in atopic dermatitis and
psoriasis, respectively. Further large-scale, pivotal studies are necessary to fully elucidate the
therapeutic potential and comparative efficacy of lotamilast in the management of
inflammatory skin diseases. This guide will be updated as more data becomes publicly
available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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